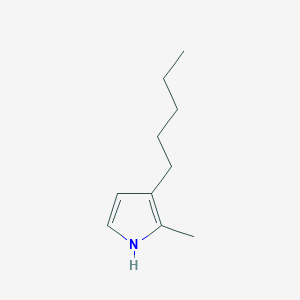

2-Methyl-3-amylpyrrole

説明

“2-Methyl-3-amylpyrrole” is a chemical compound with the molecular formula C10H17N . It is also known by other names such as “2-Methyl-3-pentyl-1H-pyrrole” and "2-Methyl-3-pentylpyrrole" . This compound is involved in the biosynthesis of prodigiosin, a red-antibiotic, in Serratia .

Synthesis Analysis

The synthesis of this compound is part of the biosynthetic pathway for prodigiosin . It is produced through a bifurcated pathway with the independent synthesis of monopyrrole this compound (MAP) and bipyrrole 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) before a final condensation step . The enzyme PigE was originally described as a transaminase but it also catalyses the reduction of the thioester intermediate to its aldehyde substrate .

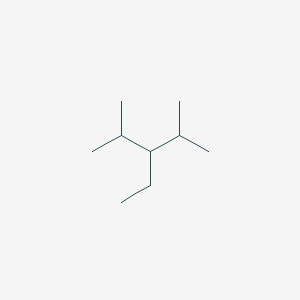

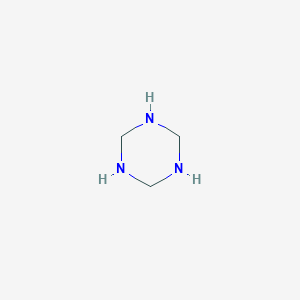

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The average mass of this compound is 151.249 Da and the monoisotopic mass is 151.136093 Da .

Chemical Reactions Analysis

In the biosynthesis of prodigiosin, this compound is synthesized from a dihydropyrrole . The exact dihydropyrrole intermediate has been identified as 5-methyl-4-pentyl-3,4-dihydro-2H-pyrrole, resulting from the transamination of the aldehyde of 3-acetyloctanal .

科学的研究の応用

MAP is a precursor of prodigiosin, a tripyrrole pigment antibiotic produced by Serratia marcescens. It was isolated from mutant WF cultures of S. marcescens and used to form authentic prodigiosin in other mutants (Deol et al., 1972).

MAP, along with bipyrrole precursors, was separated and detected using high-performance liquid chromatography (HPLC) and syntrophic pigment synthesis, highlighting its importance in prodigiosin biosynthesis (Feng, Qian, & Tsang, 1982).

In the study of flavin-dependent dihydropyrrole oxidases involved in antibiotic prodigiosin biosynthesis, MAP was identified as a key intermediate formed from a dihydropyrrole. This research provides insights into the biosynthetic pathway of prodigiosin and its analogs (Couturier et al., 2019).

Enzymes PigC and HapC were studied for their role in catalyzing the condensation of MAP with other precursors to produce prodigiosin. These enzymes are of interest for the biocatalytic production of anticancer agents (Chawrai et al., 2012).

作用機序

The mechanism of action of 2-Methyl-3-amylpyrrole is related to its role in the biosynthesis of prodigiosin . Prodigiosin is a tripyrrolic natural product produced by a wide range of bacteria and has various biological activities . The biosynthetic pathway to prodigiosin involves the independent synthesis of this compound and another compound before a final condensation step .

将来の方向性

Future research directions could involve the exploration and exploitation of the biosynthesis of prodigiosin, which involves 2-Methyl-3-amylpyrrole, using various biotechnological approaches . This could potentially lead to the development of new medicines . Furthermore, the adoption of a synthetic biology approach for safe and cost-effective production of prodigiosin in a more industrially compliant surrogate host is a promising prospect .

特性

IUPAC Name |

2-methyl-3-pentyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-3-4-5-6-10-7-8-11-9(10)2/h7-8,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWCJTLDYTZPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171399 | |

| Record name | 2-Methyl-3-amylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18320-91-7 | |

| Record name | 2-Methyl-3-amylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018320917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-amylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

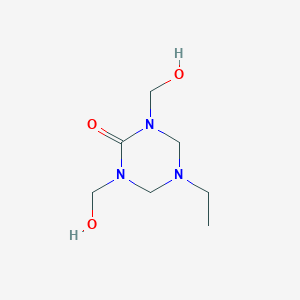

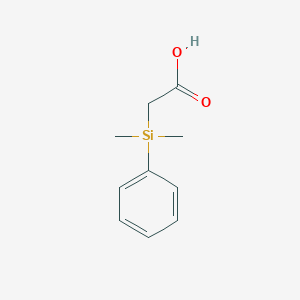

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)